![molecular formula C19H17N3O3S B2953796 N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide CAS No. 1024414-31-0](/img/structure/B2953796.png)
N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide
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Description
N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity. These compounds, including derivatives similar to N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide, demonstrated broad spectrum antitumor activities. Molecular docking studies indicated that these compounds could inhibit growth through inhibition of kinase activities, suggesting a mechanism of action through ATP binding site interference (Al-Suwaidan et al., 2016).
Antimicrobial Agents
Compounds related to N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide have been explored for their potential as antimicrobial agents. For instance, specific quinazolines were synthesized and exhibited significant antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Desai, Shihora, & Moradia, 2007).
Spectroscopic and Vibrational Studies
Detailed spectroscopic and vibrational studies on related quinazolinone compounds have been conducted to understand their structural and electronic properties. These studies include FT-IR and FT-Raman spectroscopy, as well as DFT calculations, providing insight into the molecular structure, electrostatic potential, and nonlinear optical properties of these compounds. Such analyses are crucial for predicting the reactivity and interactions of these molecules in biological systems (El-Azab et al., 2016).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-11(23)13-7-9-14(10-8-13)20-17(24)12(2)26-19-21-16-6-4-3-5-15(16)18(25)22-19/h3-10,12H,1-2H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTOEUOOYUCRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(4-oxo(3-hydroquinazolin-2-ylthio))propanamide |
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